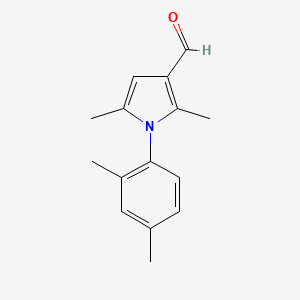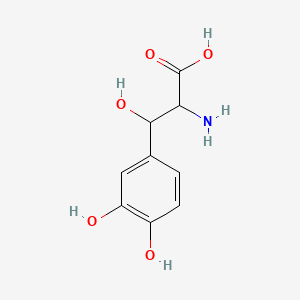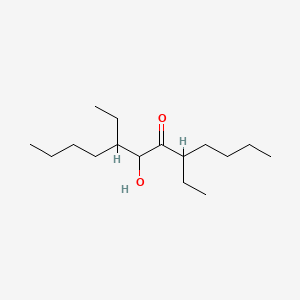![molecular formula C34H26Cl2N10O6 B1619516 2-[[2-chloro-4-[3-chloro-4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide CAS No. 78245-94-0](/img/structure/B1619516.png)
2-[[2-chloro-4-[3-chloro-4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[[2-chloro-4-[3-chloro-4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide” is a complex organic molecule. Compounds of this nature often have significant applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of diazenyl and benzimidazole moieties. Common synthetic routes may include:
Formation of the diazenyl group: This can be achieved through diazotization reactions, where an aromatic amine is treated with nitrous acid.
Formation of the benzimidazole group: This often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling reactions: The final compound is formed through coupling reactions between the diazenyl and benzimidazole intermediates under specific conditions such as the presence of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions could occur at the diazenyl groups, potentially leading to the formation of amines.
Substitution: The chloro groups in the compound may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a catalyst or a ligand in various chemical reactions.
Materials Science:
Biology and Medicine
Drug Development: The compound may serve as a lead compound or a pharmacophore in the development of new drugs.
Biological Probes: It could be used as a probe to study biological processes or as a diagnostic tool.
Industry
Dyes and Pigments: The compound’s diazenyl groups suggest potential use in the dye and pigment industry.
Polymers: It could be used in the synthesis of specialty polymers with specific properties.
Wirkmechanismus
The mechanism by which the compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azo Compounds: Compounds with similar diazenyl groups.
Benzimidazole Derivatives: Compounds with similar benzimidazole moieties.
Uniqueness
The uniqueness of the compound lies in its specific combination of diazenyl and benzimidazole groups, which may confer unique chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
78245-94-0 |
|---|---|
Molekularformel |
C34H26Cl2N10O6 |
Molekulargewicht |
741.5 g/mol |
IUPAC-Name |
2-[[2-chloro-4-[3-chloro-4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C34H26Cl2N10O6/c1-15(47)29(31(49)37-19-5-9-25-27(13-19)41-33(51)39-25)45-43-23-7-3-17(11-21(23)35)18-4-8-24(22(36)12-18)44-46-30(16(2)48)32(50)38-20-6-10-26-28(14-20)42-34(52)40-26/h3-14,29-30H,1-2H3,(H,37,49)(H,38,50)(H2,39,41,51)(H2,40,42,52) |
InChI-Schlüssel |
ZDTUSRHTEVWVKX-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC(C(=O)C)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)Cl)Cl |
Kanonische SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC(C(=O)C)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)Cl)Cl |
Key on ui other cas no. |
78245-94-0 |
Physikalische Beschreibung |
OtherSolid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















